

Application Notes and Protocols for DiSulfo-Cy5 Alkyne Oligonucleotide Labeling

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Compound of Interest		
Compound Name:	DiSulfo-Cy5 alkyne	
Cat. No.:	B15597435	Get Quote

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This document provides a detailed protocol for the labeling of azide-modified oligonucleotides with **DiSulfo-Cy5 alkyne** using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This method offers a highly efficient and specific approach for conjugating the fluorescent dye to the oligonucleotide, creating a stable triazole linkage.[1][2][3] The high water solubility of **DiSulfo-Cy5 alkyne** makes it an excellent choice for labeling biomolecules in aqueous environments.[4][5][6]

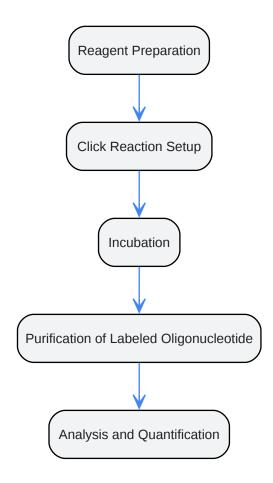
Overview of the Labeling Strategy

The labeling of an azide-modified oligonucleotide with **DiSulfo-Cy5 alkyne** is achieved through a CuAAC reaction. This reaction involves the formation of a stable covalent bond between the terminal alkyne group on the DiSulfo-Cy5 dye and the azide group on the oligonucleotide.[1][3] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[7][8] A stabilizing ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to protect the oligonucleotide from copper-induced damage and enhance the reaction efficiency.[8][9]

Experimental Workflow

The overall experimental workflow for the **DiSulfo-Cy5 alkyne** labeling of an azide-modified oligonucleotide can be summarized in the following steps:





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Experimental workflow for **DiSulfo-Cy5 alkyne** oligonucleotide labeling.

Materials and Reagents Key Components



Reagent	Storage
Azide-Modified Oligonucleotide	-20°C
DiSulfo-Cy5 Alkyne	-20°C, desiccated, protected from light[5]
Copper(II) Sulfate (CuSO ₄)	Room Temperature
Sodium Ascorbate	Room Temperature, protected from light
TBTA or THPTA Ligand	-20°C or Room Temperature (as per manufacturer)
Nuclease-Free Water	Room Temperature
Anhydrous Dimethyl Sulfoxide (DMSO)	Room Temperature
2M Triethylammonium Acetate (TEAA) Buffer, pH 7.0	4°C
3M Sodium Acetate, pH 5.2	4°C
100% Ethanol (ACS Grade)	Room Temperature
70% Ethanol (in nuclease-free water)	Room Temperature
Acetone	Room Temperature

Stock Solution Preparation

It is recommended to prepare fresh stock solutions, especially for sodium ascorbate, to ensure optimal reaction efficiency.



Stock Solution	Concentration	Solvent	Storage
Azide-Modified Oligonucleotide	100 μM - 1 mM	Nuclease-free water	-20°C
DiSulfo-Cy5 Alkyne	10 mM	DMSO	-20°C, protected from light
Copper(II) Sulfate (CuSO ₄)	100 mM	Nuclease-free water	Room Temperature
Sodium Ascorbate	100 mM	Nuclease-free water	Prepare fresh
TBTA or THPTA Ligand	200 mM	DMSO or water (as per manufacturer)	-20°C or Room Temperature
Copper(I)-Ligand Complex	10 mM Cu(I)	Pre-mix CuSO ₄ and ligand	Prepare fresh

Detailed Experimental Protocol

This protocol is designed for a labeling reaction with a final volume of 100 μ L, using a 10 nmol scale of azide-modified oligonucleotide. The volumes can be scaled accordingly.

Preparation of the Copper(I)-Ligand Complex

- In a microcentrifuge tube, combine 1 μL of 100 mM CuSO₄ solution and 2 μL of 200 mM THPTA ligand solution.
- Mix well and incubate at room temperature for 5 minutes. This will form a 10 mM solution of the Copper(I)-THPTA complex.

Click Reaction Assembly

The following table outlines the components and their volumes for the click reaction.



Component	Stock Concentration	Volume to Add	Final Concentration
Azide-Modified Oligonucleotide	1 mM	10 μL	100 μΜ
DiSulfo-Cy5 Alkyne	10 mM	2 μL	200 μΜ
Nuclease-Free Water	-	56 μL	-
2M TEAA Buffer, pH 7.0	2 M	10 μL	200 mM
Copper(I)-THPTA Complex	10 mM	2 μL	200 μΜ
Sodium Ascorbate	100 mM	20 μL	20 mM
Total Volume	100 μL		

Reaction Setup Procedure:

- In a nuclease-free microcentrifuge tube, add the azide-modified oligonucleotide, DiSulfo-Cy5 alkyne, nuclease-free water, and 2M TEAA buffer.
- Vortex the mixture gently.
- Add the freshly prepared Copper(I)-THPTA complex to the reaction mixture.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Vortex the tube gently to ensure thorough mixing.
- Incubate the reaction at room temperature for 1-4 hours, protected from light. Longer incubation times (e.g., overnight) can also be used.[10]

Purification of the Labeled Oligonucleotide

After the incubation period, the labeled oligonucleotide should be purified to remove excess dye and reaction components. Ethanol precipitation is a common method for this.



- To the 100 μL reaction mixture, add 10 μL of 3M sodium acetate (pH 5.2).
- Add 300 μL of ice-cold 100% ethanol.
- Vortex briefly and incubate at -20°C for at least 1 hour.
- Centrifuge the mixture at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
- Carefully decant the supernatant, which contains the unreacted dye.
- Wash the pellet with 500 µL of 70% ethanol.
- Centrifuge at high speed for 10 minutes at 4°C.
- · Carefully decant the supernatant.
- Air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry.
- Resuspend the labeled oligonucleotide pellet in a desired volume of nuclease-free water or buffer.

For higher purity, purification by High-Performance Liquid Chromatography (HPLC) is recommended.[7]

Analysis and Quantification

The concentration and labeling efficiency of the DiSulfo-Cy5 labeled oligonucleotide can be determined by UV-Vis spectrophotometry.

- Measure the absorbance of the purified solution at 260 nm (for the oligonucleotide) and 648 nm (for DiSulfo-Cy5).
- Calculate the concentration of the oligonucleotide and the dye using their respective extinction coefficients.

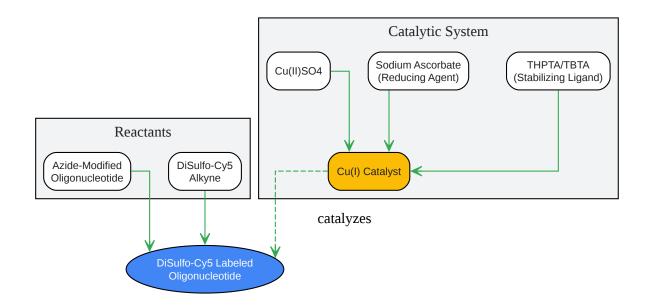
Extinction Coefficients:



Molecule	Wavelength (nm)	Extinction Coefficient (M ⁻¹ cm ⁻¹)
Oligonucleotide	260	Sequence-dependent
DiSulfo-Cy5	648	~250,000[11][12]

Signaling Pathway and Logical Relationships

The core of this protocol is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The logical relationship between the reactants and the catalyst is illustrated below.



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CuAAC reaction mechanism for oligonucleotide labeling.

Troubleshooting



Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Inactive sodium ascorbate	Prepare a fresh solution of sodium ascorbate immediately before use.
Oxidation of Copper(I)	Ensure proper degassing of the reaction mixture if necessary, although with a ligand, this is less critical.	
Impure oligonucleotide	Purify the starting azide- modified oligonucleotide before the labeling reaction.	
Degradation of Oligonucleotide	Copper-mediated damage	Ensure the correct ratio of ligand to copper is used. THPTA is generally recommended for its protective properties.
Precipitation during reaction	Low solubility of reactants	DiSulfo-Cy5 alkyne is highly water-soluble. If precipitation occurs, gentle warming may help. Ensure all components are fully dissolved before starting the reaction.[10]

For further details on click chemistry principles and applications, refer to the cited literature.[2] [3][13]

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